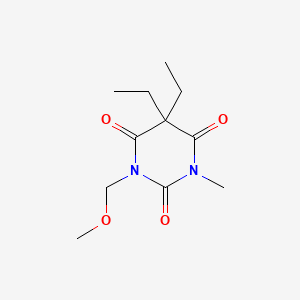
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is a heterocyclic organic compound It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- can be achieved through a multicomponent reaction. One efficient method involves the tandem Knoevenagel–Michael protocol. This process includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- has several scientific research applications:
Biology: The compound’s derivatives can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies using techniques like NMR spectroscopy, mass spectrometry, and molecular modeling can provide insights into the exact mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diallyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3,5-Tris-2′-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxymethyl and diethyl groups contribute to its stability and solubility, making it a valuable compound for various applications.
Propiedades
Número CAS |
43164-07-4 |
|---|---|
Fórmula molecular |
C11H18N2O4 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
5,5-diethyl-1-(methoxymethyl)-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-5-11(6-2)8(14)12(3)10(16)13(7-17-4)9(11)15/h5-7H2,1-4H3 |
Clave InChI |
HUKZUGLRYBKXJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(C(=O)N(C1=O)COC)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















